1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one
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Overview
Description
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, an oxadiazole ring, and a methoxyphenyl group. Its unique structure lends itself to various biological activities, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The oxadiazole ring can be introduced through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human equilibrative nucleoside transporters by binding to their active sites, thereby blocking the transport of nucleosides across cell membranes . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one can be compared with other similar compounds, such as:
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound also contains a fluorophenyl-piperazine moiety and is studied for its inhibitory effects on nucleoside transporters.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds target poly ADP-ribose polymerase in cancer cells and share structural similarities with the oxadiazole and methoxyphenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4/c1-34-20-12-10-19(11-13-20)26-29-27(36-30-26)21-6-2-5-9-24(21)35-18-25(33)32-16-14-31(15-17-32)23-8-4-3-7-22(23)28/h2-13H,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMGHERUISRSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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